molecular formula C24H38O6 B8615816 Diethyl 2,5-bis(hexyloxy)benzene-1,4-dicarboxylate CAS No. 149697-46-1

Diethyl 2,5-bis(hexyloxy)benzene-1,4-dicarboxylate

Cat. No. B8615816
M. Wt: 422.6 g/mol
InChI Key: ARLYHMHKPXGGOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06031015

Procedure details

15.0 g (59.0 mmol) diethyl-2,5-dihydroxyterephthalate, 20.0 ml (142 mmol) 1-bromohexane, 28.0 g (203 mmol) K2CO3 and 200 mg NaI in 100 ml acetone are heated under reflux for 66 hours. The initially yellow suspension becomes largely decolorized. The solvent is then distilled off and the residue is taken up in 400 ml ethyl acetate and 200 ml water. After removing the aqueous phase, the organic phase is washed three times with 80 ml 1 N NaOH and three times with 100 ml water and then dried over Na2SO4. After distilling off the ethyl acetate, the residue is taken up in petroleum ether. At -30° C., colourless crystals form which are recrystallized again from petroleum ether.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:18])[C:5]1[CH:15]=[C:14]([OH:16])[C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:7][C:6]=1[OH:17])[CH3:2].Br[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].C([O-])([O-])=O.[K+].[K+].[Na+].[I-]>CC(C)=O>[CH2:1]([O:3][C:4](=[O:18])[C:5]1[CH:15]=[C:14]([O:16][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:7][C:6]=1[O:17][CH2:14][CH2:15][CH2:5][CH2:6][CH2:7][CH3:8])[CH3:2] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)OC(C1=C(C=C(C(=O)OCC)C(=C1)O)O)=O
Name
Quantity
20 mL
Type
reactant
Smiles
BrCCCCCC
Name
Quantity
28 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
200 mg
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 66 hours
Duration
66 h
DISTILLATION
Type
DISTILLATION
Details
The solvent is then distilled off
CUSTOM
Type
CUSTOM
Details
After removing the aqueous phase
WASH
Type
WASH
Details
the organic phase is washed three times with 80 ml 1 N NaOH and three times with 100 ml water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
DISTILLATION
Type
DISTILLATION
Details
After distilling off the ethyl acetate
CUSTOM
Type
CUSTOM
Details
At -30° C., colourless crystals form which are recrystallized again from petroleum ether

Outcomes

Product
Name
Type
Smiles
C(C)OC(C1=C(C=C(C(=O)OCC)C(=C1)OCCCCCC)OCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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